molecular formula C14H9Cl2FO B1359334 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone CAS No. 951886-86-5

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

Cat. No. B1359334
M. Wt: 283.1 g/mol
InChI Key: HKSZSAWOVPBFFA-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone, also known as DCFM, is a chemical compound with the molecular formula C14H9Cl2FO . It has a molecular weight of 283.13 . The IUPAC name for this compound is (3,4-dichlorophenyl) (3-fluoro-4-methylphenyl)methanone .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is 1S/C14H9Cl2FO/c1-8-2-3-10(7-13(8)17)14(18)9-4-5-11(15)12(16)6-9/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone include a molecular weight of 283.13 . Unfortunately, other properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Antibacterial Agent Synthesis

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone derivatives have been utilized in the synthesis of biologically active molecules. A study highlighted the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents, demonstrating promising antibacterial activity in certain concentrations (Holla, Bhat, & Shetty, 2003).

Chemical Synthesis and Analysis

The compound has been involved in the synthesis of various chemical structures. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde involved the use of related compounds in a Sommelet reaction (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005). Another study focused on the synthesis and characterization of fluorinated phthalazinone monomers and their polymers, indicating potential applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).

Molecular Geometry and Chemical Reactivity Studies

Research has also delved into understanding the molecular geometry and chemical reactivity of compounds derived from 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone. A study on 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, synthesized from related compounds, used computational calculations to analyze molecular electrostatic potential and chemical reactivity (Satheeshkumar et al., 2017).

Application in Living Cell Imaging

A fluorescent sensor synthesized from derivatives, including those related to 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone, demonstrated high selectivity and sensitivity towards Al3+ ions, offering potential applications in bio-imaging and living cell imaging (Xingpei Ye et al., 2014).

Development of Proton Exchange Membranes

The compound has been involved in the synthesis of sulfonated poly(4'-phenyl-2,5-benzophenone) telechelics for potential use in proton exchange membranes. This research indicated applications in fuel cell technology (Ghassemi, Ndip, & Mcgrath, 2004).

Environmental Analysis

A study utilizing on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry employed the compound for analyzing environmental phenols, including parabens and triclosan, in human milk (Ye, Bishop, Needham, & Calafat, 2008).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-6-9(3-5-13(8)17)14(18)10-2-4-11(15)12(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZSAWOVPBFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196338
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

CAS RN

951886-86-5
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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